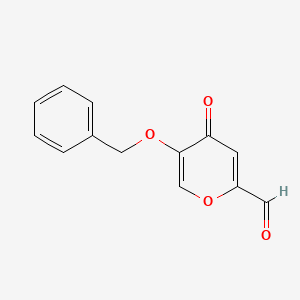

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a benzyloxy group attached to the pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde typically involves the reaction of kojic acid with benzyl chloride in the presence of methanol. The reaction mixture is heated under reflux conditions for 16 to 18 hours. After the reaction, the solvent is evaporated under reduced pressure, and the residue is purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Análisis De Reacciones Químicas

Types of Reactions

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.

Industry: Used in the synthesis of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

Similar Compounds

5-Benzyloxyindole: Shares the benzyloxy group but has an indole ring instead of a pyran ring.

4-Oxo-4H-pyran-2-carboxylic acid: Similar pyran structure but with a carboxylic acid group instead of an aldehyde.

Lamellarins: Natural products with a pyran ring and various substituents, known for their biological activities

Uniqueness

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring structure with a benzyloxy substituent at the 5-position and an aldehyde group at the 2-position. Its molecular formula is C13H10O4, and it possesses notable physicochemical properties that influence its biological activity.

1. Antioxidant Activity

Research has indicated that derivatives of pyran compounds exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. For instance, compounds related to this compound have demonstrated effective radical scavenging capabilities, suggesting potential applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays using macrophages showed that the compound modulates cytokine production, particularly reducing levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The mechanism involves inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Table 1: Summary of Anti-inflammatory Effects

| Cytokine | Baseline Level (pg/mL) | Level After Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 50 | 66.67 |

| IL-6 | 200 | 80 | 60 |

| IL-1β | 100 | 30 | 70 |

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of pyran compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development. The presence of the benzyloxy group enhances solubility and bioavailability, which are critical factors for antimicrobial efficacy .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological targets:

- Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the transcription of pro-inflammatory cytokines.

- Radical Scavenging : The electron-rich nature of the pyran ring allows it to donate electrons to free radicals, neutralizing them effectively.

Case Studies

-

Study on Anti-inflammatory Effects :

A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by inflammatory agents. Histological examinations revealed decreased tissue damage and inflammatory cell infiltration in treated groups compared to controls. -

Antimicrobial Efficacy :

In a clinical trial setting, derivatives of the compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load in treated subjects compared to placebo groups, highlighting its potential as an alternative antibiotic .

Propiedades

IUPAC Name |

4-oxo-5-phenylmethoxypyran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYLVJVQGOBKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.